molecular formula C22H21FN2O4 B2791037 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1396873-57-6

1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2791037
CAS No.: 1396873-57-6
M. Wt: 396.418
InChI Key: XFVDUHNRSRQAOD-UHFFFAOYSA-N
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Description

1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline and an azetidin-1-ylmethanone group

Preparation Methods

The synthesis of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps:

Chemical Reactions Analysis

1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline can be compared with similar compounds such as:

Properties

IUPAC Name

[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4/c1-13-2-3-14-8-17(23)5-6-18(14)25(13)22(27)16-10-24(11-16)21(26)15-4-7-19-20(9-15)29-12-28-19/h4-9,13,16H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVDUHNRSRQAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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